molecular formula C15H15NO B334630 N-(3-ethylphenyl)benzamide

N-(3-ethylphenyl)benzamide

Cat. No.: B334630
M. Wt: 225.28 g/mol
InChI Key: CBDGWGZKMPOIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethylphenyl)benzamide is a benzamide derivative featuring a benzoyl group linked to a 3-ethylphenylamine moiety. Benzamides are characterized by their -NH-C(=O)-Ar framework, which enables diverse chemical modifications and biological interactions.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

CBDGWGZKMPOIEU-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzamide scaffold critically determines its properties. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
N-(3-Ethylphenyl)benzamide 3-Ethylphenyl ~239.3 (estimated) Hypothesized enhanced lipophilicity [Inferred]
N-(3-Trifluoromethylphenyl)benzamide 3-CF₃ 295.26 Improved metabolic stability; antimicrobial activity
N-(3-Acetylphenyl)benzamide 3-Acetyl 239.27 Potential pro-drug design applications
N-(3-Nitrophenyl)benzamide 3-NO₂ 242.22 Electron-withdrawing group; impacts reactivity
N-(3-Methylphenyl)benzamide 3-Methyl 211.26 Baseline for comparing alkyl substituents

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 3-ethyl group (electron-donating) may increase electron density on the aromatic ring, contrasting with electron-withdrawing groups like -NO₂ or -CF₃, which polarize the amide bond and alter reactivity .
  • Lipophilicity : The ethyl group likely confers higher logP values compared to methyl or hydroxylated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), affecting membrane permeability .
Antimicrobial and Antiparasitic Activity
  • Azetidinone Derivatives: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]ethyl}benzamide showed potent antimicrobial activity against Gram-positive bacteria (MIC: 6.25 µg/mL) .
  • Anthelmintic Metal Complexes : Copper and cobalt complexes of N-(substituted phenyl)benzamides exhibited dose-dependent activity against Eicinia foetida, outperforming albendazole .
Anticancer and Anti-Inflammatory Activity
  • Imidazole Derivatives : 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide demonstrated antifungal and anticancer activity against cervical cancer cells .
  • Benzimidazolylmethyl Analogs : Compound 3a (N-(2-chloromethyl-benzimidazolylmethyl)benzamide) reduced inflammation with minimal gastric toxicity .
Enzyme Modulation
  • Histone Acetyltransferase (HAT) Modulators : Benzamide derivatives of anacardic acid (e.g., CTB and CTPB) either inhibited or activated HAT, highlighting substituent-dependent effects .

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